molecular formula C18H19N3O4 B5888672 N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide

Cat. No. B5888672
M. Wt: 341.4 g/mol
InChI Key: LMKUWMPVZYPTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide, also known as NM-3, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been shown to have promising effects on different biological processes.

Mechanism of Action

The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide involves its ability to selectively bind to specific proteins and enzymes involved in various biological processes. N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to target proteins such as AKT, mTOR, and HDAC, which are involved in cell proliferation, survival, and differentiation. By inhibiting these proteins, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can effectively block the growth and survival of cancer cells. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to activate specific signaling pathways that promote neuronal survival and function.
Biochemical and Physiological Effects:
N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on different biological processes. In cancer cells, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can induce apoptosis and inhibit cell proliferation by targeting specific proteins involved in these processes. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can improve cognitive function by promoting neuronal survival and function. Inflammation research has also shown that N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide in lab experiments is its specificity and selectivity towards specific proteins and enzymes. This allows researchers to target specific biological processes without affecting other unrelated processes. Another advantage is its relatively low toxicity, making it a safe chemical compound to use in lab experiments. However, one of the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the cost of synthesizing N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can be relatively high, which can limit its accessibility to researchers.

Future Directions

There are several future directions for N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide research, including exploring its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to optimize the synthesis method of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide to improve its purity and yield. Furthermore, the development of new analogs of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide could potentially lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is a small molecule inhibitor that has shown promising applications in various scientific research fields. Its specificity and selectivity towards specific proteins and enzymes make it a valuable tool for researchers studying different biological processes. However, further research is needed to fully understand its mechanism of action and potential side effects in vivo. Overall, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has the potential to be a valuable chemical compound for future scientific research.

Synthesis Methods

The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with isopropylamine to form 2-(isopropylamino)carbonyl-4-nitrobenzoic acid. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to form N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide. The purity of N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurodegenerative diseases, N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to protect neurons from damage and improve cognitive function. Inflammation research has also shown that N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide can reduce inflammation by inhibiting specific enzymes involved in the inflammatory response.

properties

IUPAC Name

4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11(2)19-18(23)14-6-4-5-7-15(14)20-17(22)13-9-8-12(3)16(10-13)21(24)25/h4-11H,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKUWMPVZYPTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.